molecular formula C11H8F2N2 B8721511 2,4-Difluoro-3-(pyridin-4-yl)aniline

2,4-Difluoro-3-(pyridin-4-yl)aniline

Cat. No. B8721511
M. Wt: 206.19 g/mol
InChI Key: RNVQMUFWUDYKDW-UHFFFAOYSA-N
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Patent
US04636506

Procedure details

A solution of 4-(2,6-difluoro-3-nitrophenyl)pyridine (10.9 g) in ethanol (500 ml) was hydrogenated (50 p.s.i.) for 1 hour over 15 g of Raney Nickel. The reaction mixture was then filtered through diatomaceus earth and the filtrate was evaporated in vacuo to give the product as a white solid of m.p. 190°-192° C. (6.6 g, 68% yield). NMR (DMSO d6, 250 MHz): 8.7 (m, 2H), 7.5 (m, 2H), 6.95 (m, 2H).
Name
4-(2,6-difluoro-3-nitrophenyl)pyridine
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([F:11])[C:3]=1[C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1>C(O)C.[Ni]>[NH2:8][C:7]1[C:2]([F:1])=[C:3]([C:12]2[CH:13]=[CH:14][N:15]=[CH:16][CH:17]=2)[C:4]([F:11])=[CH:5][CH:6]=1

Inputs

Step One
Name
4-(2,6-difluoro-3-nitrophenyl)pyridine
Quantity
10.9 g
Type
reactant
Smiles
FC1=C(C(=CC=C1[N+](=O)[O-])F)C1=CC=NC=C1
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
15 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through diatomaceus earth
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=CC1)F)C1=CC=NC=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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